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Compound of Interest

Compound Name: LY2780301

Cat. No.: B1150114

While direct head-to-head clinical trials are unavailable, this guide provides a comparative
overview of the investigational AKT inhibitor LY2780301 (gandosentuzumab) against the
established standard of care in relevant oncological settings. The comparison is based on data
from early-phase clinical trials of LY2780301 and published outcomes for standard therapeutic
regimens.

LY2780301 is an orally bioavailable, dual inhibitor of the p70 S6 kinase (p70S6K) and Akt
(protein kinase B), key components of the PI3K/Akt/mTOR signaling pathway.[1][2]
Dysregulation of this pathway is a frequent event in tumorigenesis and has been linked to
resistance to various cancer therapies.[1][2] By targeting both Akt and p70S6K, LY2780301
aims to inhibit cell proliferation and induce apoptosis in cancer cells.[1][2]

Clinical Trial Data for LY2780301

To date, the clinical development of LY2780301 has been primarily focused on early-phase
studies to establish its safety, tolerability, and preliminary efficacy.

First-in-Human Phase | Trial in Advanced Solid Tumors
(NCT01115751)

A phase |, open-label, dose-escalation study evaluated LY2780301 as a monotherapy in
patients with advanced or metastatic cancer who had progressed on standard therapies. The
primary objective was to determine the recommended phase |l dose.
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Table 1: Summary of Efficacy Results from the Phase | Trial of LY2780301 in Advanced Solid

Tumors
Efficacy Endpoint LY2780301 Monotherapy (N=32)
Best Overall Response No complete or partial responses

One patient with prolonged stable disease (6

cycles)

Objective Response Rate (ORR) 0%

Note: As a phase | trial in a heavily pre-treated, heterogeneous patient population, the primary
focus was on safety and dose determination, not efficacy against a standard of care.

Phase Ib/ll TAKTIC Trial in HER2-Negative Advanced
Breast Cancer (NCT01980277)

The TAKTIC trial was a multicenter, open-label study that assessed LY2780301 in combination
with the standard chemotherapy agent paclitaxel in patients with HER2-negative advanced
breast cancer. The phase Ib portion focused on dose-finding, while the phase Il part evaluated
the efficacy of the combination.[3][4]

Table 2: Efficacy Results from the Phase Il Portion of the TAKTIC Trial (LY2780301 +
Paclitaxel)

. LY2780301 + Paclitaxel
LY2780301 + Paclitaxel

Efficacy Endpoint . (PIBK/Akt Pathway
(Overall Population) .
Activated)

6-Month Objective Response
Rate (ORR)

63.9% 55.0%

Standard of Care and Indirect Comparison

A direct comparison of LY2780301 to the standard of care is challenging due to the lack of
head-to-head trials. However, an indirect comparison can be made by examining the
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performance of standard therapies in similar patient populations.

For HER2-negative advanced breast cancer, paclitaxel monotherapy is a commonly used
standard of care. A phase Il study of first-line paclitaxel monotherapy in this patient population
provides a relevant benchmark.[1][2]

Table 3: Efficacy of First-Line Paclitaxel Monotherapy in HER2-Negative Metastatic Breast
Cancer

Efficacy Endpoint Paclitaxel Monotherapy (N=73)

28.7% (Complete Response: 6.8%, Partial

Objective Response Rate (ORR)
Response: 21.9%)

Median Progression-Free Survival (PFS) 6.5 months

Median Overall Survival (OS) 22.8 months

Indirect Comparison: The combination of LY2780301 and paclitaxel in the TAKTIC trial
demonstrated a 6-month ORR of 63.9% in the overall population.[3] This appears favorable
when indirectly compared to the 28.7% ORR observed with paclitaxel monotherapy in a similar
patient population.[1][2] However, it is crucial to note that cross-trial comparisons have
significant limitations due to potential differences in patient characteristics, study design, and
other factors.

Experimental Protocols
LY2780301 Phase | Monotherapy Trial (NCT01115751)

¢ Study Design: Open-label, dose-escalation (3+3 design).

o Patient Population: Patients with advanced or metastatic solid tumors who were refractory to
standard therapies or for whom no standard therapy was available. Key inclusion criteria
included an ECOG performance status of 0 or 1 and adequate organ function.

o Treatment: LY2780301 was administered orally once or twice daily in 28-day cycles. Doses
were escalated from 100 mg to 500 mg total daily dose.
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e Primary Outcome: Determination of the maximum tolerated dose and recommended phase Il
dose.

LY2780301 + Paclitaxel Phase Ib/ll TAKTIC Trial
(NCT01980277)

o Study Design: Multicenter, open-label, phase Ib dose-escalation followed by a phase Il
expansion cohort.[3][4][5][6]

o Patient Population: Patients with HER2-negative, inoperable, locally advanced or metastatic
breast cancer.[5][6] In the phase Il part, patients had not received prior cytotoxic treatment
for advanced disease.[3][4]

e Treatment:

o Phase Ib: Oral LY2780301 (400 or 500 mg) administered daily in combination with
intravenous weekly paclitaxel (70 or 80 mg/m2).[6]

o Phase II: LY2780301 at the recommended phase Il dose (500 mg daily) plus paclitaxel (80
mg/m? weekly).[3]

e Primary Outcomes:
o Phase Ib: Recommended phase Il dose of the combination.[3]

o Phase II: 6-month objective response rate.[3]

Visualizations
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Caption: Signaling pathway of LY2780301 targeting Akt and p70S6K.
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Caption: Workflow of the TAKTIC Phase Ib/Il Clinical Trial.
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References

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1150114?utm_src=pdf-body-img
https://www.benchchem.com/product/b1150114?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

1. Phase Il Trial of a Novel Paclitaxel Schedule As Single-Agent, First-Line Therapy for HER-
2/neu—Negative Metastatic Breast Cancer: A Community-Based Study - PMC
[pmc.ncbi.nlm.nih.gov]

2. Phase Il Trial of a Novel Paclitaxel Schedule As Single-Agent, First-Line Therapy for HER-
2/neu-Negative Metastatic Breast Cancer: A Community-Based Study - PubMed
[pubmed.ncbi.nim.nih.gov]

3. TAKTIC: A prospective, multicentre, uncontrolled, phase IB/Il study of LY2780301, a
p70S6K/AKT inhibitor, in combination with weekly paclitaxel in HER2-negative advanced
breast cancer patients - PubMed [pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]
5. ASCO - American Society of Clinical Oncology [asco.org]
6. ascopubs.org [ascopubs.org]

To cite this document: BenchChem. [A Comparative Analysis of LY2780301 and Standard of
Care in Oncology Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1150114#clinical-trial-results-of-ly2780301-
compared-to-standard-of-care]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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